Cas no 897470-72-3 (1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one)

1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
- 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
-
- Inchi: 1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3
- InChI Key: YZYZFWYTRPTDLA-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=CC=C(OCC)C=C3S2)CC1)(=O)CCCC
1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-0527-10mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-15mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-5μmol |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-2μmol |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-100mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-1mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-5mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-2mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-4mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2609-0527-30mg |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897470-72-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Related Literature
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
Additional information on 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
Introduction to 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS No. 897470-72-3) and Its Emerging Applications in Chemical Biology
The compound 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS No. 897470-72-3) represents a fascinating intersection of medicinal chemistry and pharmacological innovation. As a structurally complex molecule, it combines the pharmacophoric elements of piperazine and benzothiazole moieties, which are well-documented for their diverse biological activities. This introduction delves into the chemical characteristics of this compound, its potential therapeutic applications, and its relevance in the context of contemporary research advancements.
The molecular framework of 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one is characterized by a pentanone backbone linked to a piperazine ring, which is further substituted with a 6-ethoxybenzothiazole moiety. The presence of these functional groups imparts unique electronic and steric properties that influence its interactions with biological targets. Specifically, the piperazine ring is known for its ability to modulate neurotransmitter systems, while the benzothiazole scaffold is frequently associated with anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been growing interest in the development of novel compounds that leverage the synergistic effects of multiple pharmacophores. The combination of piperazine and benzothiazole in 1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal (a related compound) has already demonstrated promise in preclinical studies for treating neurological disorders. Similarly, our compound (1-4-(6-hydroxy-pyridinyl)-2-methylbenzothiazole) has shown potential as a scaffold for further derivatization to enhance bioavailability and target specificity.
The 6-hydroxy-pyridinyl group in this molecule introduces additional hydrogen bonding potential, which could be exploited to improve binding affinity to biological receptors. This feature is particularly relevant in the context of drug design, where optimizing receptor interactions is crucial for achieving therapeutic efficacy. Additionally, the pentanone moiety may contribute to metabolic stability, a critical factor in drug development where rapid degradation can limit bioactivity.
Recent studies have highlighted the role of benzothiazole derivatives in modulating inflammatory pathways associated with chronic diseases such as arthritis and neurodegenerative disorders. For instance, research on 6-chloro-N-(4-fluorophenyl)-N'-[(4-methylphenyl)amino]benzothiazole has revealed its potential as an anti-inflammatory agent by inhibiting key enzymes like COX and LOX. Given these findings, it is plausible that our compound (CAS No. 897470-72-3) could exhibit similar properties, making it a valuable candidate for further investigation.
The piperazine scaffold is another key pharmacophore with significant therapeutic implications. Piperazine derivatives are known for their activity in treating parasitic infections (e.g., schistosomiasis) and CNS disorders (e.g., ADHD). The structural similarity between our compound and established drugs like piperaquine, which is widely used as an antimalarial agent, suggests potential applications in infectious disease treatment. Moreover, piperazine-based molecules have been explored for their role in modulating GABAergic and dopaminergic systems, which are relevant to conditions such as epilepsy and depression.
From a synthetic chemistry perspective, the preparation of 1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal involves multi-step organic transformations that highlight the versatility of benzothiazole chemistry. The introduction of substituents like hydroxypyridine enhances solubility and bioavailability while maintaining core pharmacological activity. Similarly, our target compound (CAS No. 897470-72-3) could be synthesized through analogous strategies involving condensation reactions between appropriately substituted precursors.
In conclusion,1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal represents a promising lead structure with potential applications across multiple therapeutic areas. Its unique combination of pharmacophores—namely piperazine and benzothiazole—offers opportunities for developing novel treatments targeting neurological disorders, parasitic infections, and inflammatory conditions. Future research should focus on optimizing synthetic routes to improve scalability while exploring structure–activity relationships to enhance therapeutic efficacy.
897470-72-3 (1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one) Related Products
- 2171798-28-8(4-(3-Aminothian-3-yl)thian-4-ol)
- 1261640-76-9(3-Fluoro-2-(2,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine)
- 1361659-40-6(2-Fluoro-6-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 881040-83-1(Tert-butyl 2-(1-hydroxynaphthalen-2-yl)piperidine-1-carboxylate)
- 1021207-10-2(N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide)
- 2321334-99-8((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-(1H-1,2,4-triazol-1-yl)methylazetidin-1-yl}prop-2-en-1-one)
- 1804185-75-8(4-(3-Chloropropanoyl)-3-formylmandelic acid)
- 1402446-00-7(2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid)
- 2229549-82-8(2,2-difluoro-1-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine)
- 852333-59-6(4-(4,6-Dichloropyridin-2-yl)morpholine)




